4-(Azidomethyl)-2-bromo-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-2-bromo-1-methoxybenzene: is an organic compound that features an azide group, a bromine atom, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-bromo-1-methoxybenzene typically involves the following steps:
Bromination: The starting material, 1-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2-position.
Formylation: The brominated intermediate is then subjected to formylation to introduce a formyl group at the 4-position.
Azidation: The formyl group is converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene can undergo nucleophilic substitution reactions, often with primary and secondary alkyl halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules .
Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .
Industry: The compound is used in materials science for the development of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
Wirkmechanismus
The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene is highly reactive and can undergo various chemical transformations. The mechanism of action often involves the formation of reactive intermediates, such as nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
- 5-(Azidomethyl)-2-bromo-1-methoxybenzene
- 4-(Azidomethyl)-2-chloro-1-methoxybenzene
- 4-(Azidomethyl)-2-bromo-1-ethoxybenzene
Comparison: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is unique due to the presence of both an azide group and a bromine atom, which confer distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in various synthetic applications .
Eigenschaften
Molekularformel |
C8H8BrN3O |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
4-(azidomethyl)-2-bromo-1-methoxybenzene |
InChI |
InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UZBWQSWASRRNGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.